molecular formula C15H21NO3 B2662515 benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate CAS No. 2219353-87-2

benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate

Cat. No.: B2662515
CAS No.: 2219353-87-2
M. Wt: 263.337
InChI Key: AMGAYIMPQQNONB-KBPBESRZSA-N
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Description

Historical Development of Carbamate Chemistry

Carbamates, organic compounds derived from carbamic acid, have evolved from natural alkaloids to synthetically versatile molecules. Early discoveries, such as physostigmine from the Calabar bean (Physostigma venenosum), laid the groundwork for understanding carbamate bioactivity. Physostigmine’s isolation in 1864 and subsequent synthesis in 1935 marked pivotal milestones, demonstrating carbamates’ role as cholinesterase inhibitors. By the mid-20th century, synthetic carbamates like carbaryl emerged as agrochemicals, leveraging their stability and reactivity.

Modern synthesis routes, such as alcoholysis of carbamoyl chlorides or reactions between chloroformates and amines, expanded access to diverse carbamate architectures. Recent innovations, including continuous-flow systems utilizing carbon dioxide and amines, highlight efforts to improve sustainability and efficiency in carbamate production. These developments underscore the transition from natural product isolation to precision synthetic strategies.

Significance of Stereochemically Defined Carbamates

The stereochemical precision of carbamates critically influences their biological and physicochemical properties. For benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate, the (1S,2S) configuration dictates spatial orientation, affecting hydrogen bonding, solubility, and target binding. Stereoelectronic effects in such molecules can modulate enzyme inhibition profiles or material stability, as seen in polyurethanes and pharmaceuticals.

Key Structural Features Impact
(1S,2S) Cycloheptyl Configuration Enhances stereoselective interactions
Benzyloxycarbonyl Group Improves lipophilicity and stability
Hydroxyl Substituent Facilitates hydrogen bonding and solubility

This stereochemical control is achieved via asymmetric synthesis or chiral resolution, enabling applications in enantioselective catalysis and drug design.

Research Context for Cycloheptyl Carbamates

Cycloheptyl carbamates, such as this compound, leverage the seven-membered ring’s unique conformational flexibility. Unlike smaller cyclohexyl analogs, the cycloheptyl group adopts distinct chair-like and boat-like conformations, influencing molecular packing and reactivity. This flexibility is exploited in:

  • Supramolecular chemistry : Designing host-guest systems with adjustable cavities.
  • Medicinal chemistry : Modulating pharmacokinetic properties through controlled steric effects.

Recent studies highlight cycloheptyl carbamates in catalytic applications, where ring strain and torsional angles enhance transition-state stabilization. The compound’s synthesis, involving stereoselective cycloheptanol functionalization, exemplifies challenges in achieving high enantiomeric excess.

Current Research Trends and Applications

Contemporary research prioritizes green synthesis and functional diversity. The continuous-flow carbamate synthesis developed by exemplifies this trend, utilizing CO~2~ and amines under mild conditions to reduce waste and energy consumption. For this compound, such methods could streamline production while maintaining stereochemical fidelity.

Synthesis Method Advantages Yield
Continuous-Flow with CO~2~ Rapid (50 min), catalyst-free, scalable 45–92%
Carbamoyl Chloride Alcoholysis High purity, established protocols 60–85%

Applications span:

  • Agrochemicals : Stereoenriched carbamates as biodegradable pesticides.
  • Pharmaceuticals : Chiral intermediates in kinase inhibitor synthesis.
  • Materials Science : Monomers for polyurethanes with tunable mechanical properties.

Properties

IUPAC Name

benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14-10-6-2-5-9-13(14)16-15(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-11H2,(H,16,18)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGAYIMPQQNONB-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](CC1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate typically involves the reaction of benzyl chloroformate with (1S,2S)-2-hydroxycycloheptylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in ring size, substituent groups, and stereochemistry, leading to distinct physicochemical and biological properties. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Ring Size Substituents Key Properties Suppliers
Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate 2219353-87-2 7-membered Hydroxyl (2S) Chiral, polar, moderate lipophilicity 3
Benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate 213672-66-3 6-membered Hydroxymethyl (2S) Higher hydrophilicity due to hydroxymethyl group; safety hazards (e.g., skin/eye irritation) Not specified
Benzyl N-[(1R,2S)-2-methoxycyclopropyl]carbamate 2940859-50-5 3-membered Methoxy (2S) High ring strain, increased reactivity; lower steric hindrance 2
Benzyl N-[(1S)-3,3-dimethyl-1-(methylcarbamoyl)propyl]carbamate 365998-35-2 Acyclic Branched alkyl, methylcarbamoyl High lipophilicity (XLogP3: ~3.5), steric bulk 3
Benzyl N-[(2S)-1-carbamate (complex peptide analog) 161510-44-7 N/A Peptide backbone, multiple stereocenters High molecular weight (749.9 g/mol), XLogP3: 6.6; potential protease resistance Not specified

Key Findings:

Ring Size and Flexibility :

  • The cycloheptyl core in the target compound provides greater conformational flexibility compared to smaller rings (e.g., cyclopropane in 2940859-50-5) but less rigidity than cyclohexane derivatives (e.g., 213672-66-3) . This balance may enhance binding to flexible biological targets while maintaining metabolic stability.

However, the hydroxymethyl group in 213672-66-3 increases hydrophilicity further, albeit with associated handling hazards (e.g., irritation risks) .

Lipophilicity and Bioactivity :

  • Acyclic analogs like 365998-35-2 exhibit higher lipophilicity, favoring membrane permeability but risking off-target interactions. In contrast, the peptide-like derivative (161510-44-7) shows extreme lipophilicity (XLogP3: 6.6), suggesting niche applications in lipid-rich environments .

Synthetic Utility :

  • The target compound’s stereochemical purity makes it advantageous for asymmetric catalysis, whereas cyclopropane derivatives (e.g., 2940859-50-5) are more reactive but prone to ring-opening side reactions .

Research and Regulatory Considerations

  • Safety Profiles : The cyclohexyl analog (213672-66-3) requires stringent safety protocols (e.g., PPE for skin/eye protection) due to irritant properties, whereas the target compound’s safety data remain unspecified .
  • Regulatory Status: None of the compounds are listed in The International Pharmacopoeia (), indicating they are likely preclinical or research-stage molecules.

Biological Activity

Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological interactions, and its implications in medicinal chemistry, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₄H₁₉N₁O₃ and a molecular weight of approximately 249.31 g/mol. Its structure features a benzyl group linked to a carbamate functional group, which is attached to a cycloheptyl ring with a hydroxyl group at the 2-position. The stereochemistry at the 1S and 2S positions is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Formation of the Carbamate : The reaction between benzyl amine and an appropriate carbonyl compound forms the carbamate linkage.
  • Hydroxylation : The introduction of the hydroxyl group can be achieved through various oxidation methods.

This compound interacts with specific enzymes and receptors in biological systems. It has been studied for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes.

Table 1: Inhibition Potency Against Cholinesterases

CompoundIC50 (µM)Selectivity Index (SI)
This compoundTBDTBD
Rivastigmine10.01
Compound A4.3310
Compound B6.5734

Note: TBD = To Be Determined based on ongoing studies.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : Research has shown that this compound exhibits significant inhibition of AChE and BChE, making it a candidate for treating neurodegenerative diseases like Alzheimer's. The selectivity index indicates a preference for BChE inhibition over AChE, which may lead to fewer side effects compared to traditional treatments.
  • Cellular Assays : In vitro assays demonstrated that this compound modulates cellular signaling pathways related to neuroprotection. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
  • Animal Models : Preliminary studies in animal models have suggested that this compound can improve cognitive function and reduce symptoms associated with cholinergic dysfunction.

Future Directions

The ongoing research into this compound focuses on:

  • Optimization of Structure : Modifications to enhance potency and selectivity against specific enzymes.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects.

Q & A

Q. What are the key methodologies for synthesizing benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate, and how is stereochemical purity ensured?

The synthesis typically involves coupling a cycloheptanol-derived amine with benzyl chloroformate under controlled conditions. To ensure stereochemical integrity, chiral starting materials (e.g., enantiomerically pure (1S,2S)-2-hydroxycycloheptylamine) are used, and reactions are monitored via chiral HPLC or polarimetry . Post-synthesis, purification via column chromatography (using silica gel or chiral stationary phases) and recrystallization are critical to isolate the desired diastereomer. Evidence from analogous carbamates highlights the importance of protecting group strategies (e.g., tert-butyl carbamates) to prevent racemization during synthesis .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to assign stereochemistry and verify the carbamate linkage. For example, the hydroxycycloheptyl group’s protons show distinct coupling patterns in 1H^1H NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Programs like SHELX or ORTEP-3 are used to resolve absolute configuration, particularly for crystallizable derivatives .
  • Infrared (IR) spectroscopy : Carbamate C=O and N-H stretches (~1680–1720 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. What strategies are employed to analyze conflicting data in enzymatic inhibition studies involving this carbamate?

Discrepancies in inhibition assays (e.g., IC50_{50} variability) may arise from differences in enzyme isoforms, solvent effects, or assay conditions. Methodological approaches include:

  • Dose-response curve normalization : Control for solvent polarity (e.g., DMSO concentration ≤1%) and use standardized buffer systems.
  • Molecular docking simulations : Tools like AutoDock Vina model interactions between the carbamate’s benzyl/hydroxy groups and enzyme active sites, resolving contradictions in binding affinity data .
  • Enzyme kinetics : Michaelis-Menten analysis distinguishes competitive vs. non-competitive inhibition mechanisms .

Q. How does the cycloheptyl ring’s conformation influence the compound’s bioavailability and target selectivity?

The seven-membered ring’s chair-like or boat-like conformations affect solubility and membrane permeability. Computational methods (e.g., DFT or MD simulations) predict dominant conformers in aqueous vs. lipid environments. For example, the (1S,2S) configuration may stabilize hydrogen bonding with polar residues in enzyme pockets, enhancing selectivity over off-target receptors . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What are the best practices for optimizing reaction yields in multi-step syntheses of this carbamate?

Yield optimization requires:

  • Protecting group compatibility : Use tert-butyl carbamates or benzyl ethers to shield hydroxyl/amine groups during intermediate steps .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd/C) for hydrogenolysis in deprotection steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance carbamate coupling efficiency .
  • In-line monitoring : FTIR or LC-MS tracks reaction progress and minimizes side-product formation.

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